molecular formula C5H6ClNO2S B595813 2-(4-Thiazolyl)acetic acid hydrochloride CAS No. 1225286-62-3

2-(4-Thiazolyl)acetic acid hydrochloride

Cat. No.: B595813
CAS No.: 1225286-62-3
M. Wt: 179.618
InChI Key: XNWMOBQIRBVDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Thiazolyl)acetic acid hydrochloride is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Thiazolyl)acetic acid hydrochloride typically involves the reaction of thiazole derivatives with acetic acid or its derivatives. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Thiazolyl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(4-Thiazolyl)acetic acid hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

2-(4-Thiazolyl)acetic acid hydrochloride is unique due to its specific structure and the presence of the acetic acid moiety, which can influence its reactivity and biological activity.

Biological Activity

2-(4-Thiazolyl)acetic acid hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is being investigated for its potential in various therapeutic applications, including antimicrobial, antifungal, antiviral, and anticancer activities. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C6_{6}H6_{6}ClN1_{1}O2_{2}S
CAS Number: 1225286-62-3
Molecular Weight: 189.64 g/mol

The thiazole ring structure contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. Thiazole derivatives generally exhibit:

  • Antimicrobial Activity: They inhibit the growth of bacteria and fungi by disrupting cellular processes.
  • Anticancer Activity: They induce cytotoxic effects in cancer cells through various mechanisms, including apoptosis.
  • Anti-inflammatory Effects: They modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing minimum inhibitory concentrations (MICs) as follows:

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Bacillus cereus0.230.47
Escherichia coli0.470.94
Salmonella Typhimurium0.230.47
Klebsiella pneumoniae0.230.47

These results indicate that the compound is particularly effective against Gram-positive bacteria like Bacillus cereus and shows moderate activity against Gram-negative strains like E. coli .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against various species:

Fungal Strain MIC (mg/mL) MFC (mg/mL)
Trichophyton viride0.110.23
Aspergillus niger0.110.23
Penicillium funiculosum0.170.23

The antifungal efficacy was found to be superior to traditional antifungal agents such as bifonazole and ketoconazole .

Anticancer Activity

The anticancer potential of thiazole derivatives, including this compound, has been explored in several studies. For instance, derivatives were tested against human tumor cell lines such as HeLa (cervical carcinoma), HT29 (colorectal cancer), and MCF-7 (breast cancer). The results showed significant cytotoxic effects with IC50 values ranging from sub-micromolar to micromolar concentrations .

Case Studies and Research Findings

  • Thiazolidine Derivatives Study : A study synthesized various thiazolidine derivatives, including those related to thiazole compounds, which exhibited notable antiproliferative effects against multiple cancer cell lines .
  • Mycobacterium tuberculosis Inhibition : Research indicated that certain thiazole derivatives could effectively inhibit the growth of Mycobacterium tuberculosis, demonstrating their potential as anti-tubercular agents .
  • Synergistic Effects in Combination Therapies : Investigations into combination therapies involving thiazole derivatives have shown promising results in enhancing the efficacy of existing treatments for infections and cancers .

Properties

IUPAC Name

2-(1,3-thiazol-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.ClH/c7-5(8)1-4-2-9-3-6-4;/h2-3H,1H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWMOBQIRBVDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680706
Record name (1,3-Thiazol-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225286-62-3
Record name (1,3-Thiazol-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Thiazoleacetic acid hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWP337LT3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.